Product packaging for 4-Bromo-2-(2-methylimidazol-1-yl)thiazole(Cat. No.:CAS No. 959237-49-1)

4-Bromo-2-(2-methylimidazol-1-yl)thiazole

Cat. No.: B1371979
CAS No.: 959237-49-1
M. Wt: 244.11 g/mol
InChI Key: MCFPHQVIYFMWEN-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylimidazol-1-yl)thiazole (CAS 959237-49-1) is a high-value chemical intermediate with the molecular formula C 7 H 6 BrN 3 S and a molecular weight of 244.11 g/mol . This organobromide is supplied at a purity of not less than 98% and is a critical synthon for research and development in medicinal chemistry . The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—which is a well-established privileged structure in drug discovery due to its aromaticity and wide range of pharmacological activities . The presence of the 2-methylimidazol-1-yl moiety adjacent to the bromine atom on the thiazole core makes this molecule a versatile building block for constructing more complex architectures via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. Researchers value this reagent for its application in developing novel bioactive molecules, as the thiazole scaffold is a key component in over 18 FDA-approved drugs and numerous experimental candidates targeting conditions from cancer and viral infections to inflammatory diseases . The specific molecular architecture of this compound is designed to facilitate the exploration of new chemical space in pharmaceutical and agrochemical research. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a food additive. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3S B1371979 4-Bromo-2-(2-methylimidazol-1-yl)thiazole CAS No. 959237-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(2-methylimidazol-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-5-9-2-3-11(5)7-10-6(8)4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPHQVIYFMWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 2 Methylimidazol 1 Yl Thiazole

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole suggests a primary disconnection at the C-N bond between the thiazole (B1198619) and imidazole (B134444) rings. This leads to two key synthons: a 2-amino-4-bromothiazole (B130272) derivative and a suitable precursor for the 2-methylimidazole (B133640) ring. A plausible forward synthesis would involve the coupling of these two heterocyclic systems.

Alternatively, the thiazole ring itself can be disconnected, suggesting a cyclization reaction as the key bond-forming step. This approach would likely involve a precursor containing the pre-formed 2-methylimidazole-1-thiocarboxamide and a suitable two-carbon electrophile, such as a dihaloethane derivative, which would undergo condensation to form the 4-bromothiazole (B1332970) ring.

Conventional Synthetic Routes to Substituted Thiazoles

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classical and widely utilized method for the preparation of thiazole derivatives. nih.govderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com In the context of synthesizing the target molecule, a variation of the Hantzsch synthesis could be employed. For instance, the reaction of a suitably substituted thiourea (B124793) with an α-halocarbonyl compound can yield 2-aminothiazole (B372263) derivatives. rsc.orgorganic-chemistry.org Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring. nih.gov For the synthesis of this compound, a potential starting material would be a brominated α-haloketone, which would lead to the desired 4-bromo substitution on the resulting thiazole ring.

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies can be employed for the construction of the thiazole ring. These methods often offer alternative pathways that may be advantageous depending on the availability of starting materials and the desired substitution pattern.

One such approach involves the reaction of α-amino acids with thionyl chloride, leading to the formation of 2,5-disubstituted thiazoles. nih.gov While this specific method may not directly yield the target substitution pattern, it highlights the diversity of cyclization strategies available. Another modern approach involves the copper-catalyzed aerobic oxidation for the construction of 2,5-disubstituted thiazoles. nih.gov Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been developed for the synthesis of 2-aminothiazoles. bepls.com

Synthetic Approaches to 2-Methylimidazole Derivatives

The 2-methylimidazole moiety is another critical component of the target molecule. Its synthesis can be achieved through several established methods.

Debus-Radziszewski Imidazole Synthesis and Related Methods

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that provides a direct route to imidazole derivatives. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). scribd.com Specifically for the synthesis of 2-methylimidazole, the reaction would utilize glyoxal (B1671930) (a 1,2-dicarbonyl compound), acetaldehyde, and ammonia. core.ac.ukwikipedia.org This method is used commercially for the production of various imidazoles. scribd.com

The reaction mechanism is thought to proceed in two stages. First, the dicarbonyl compound condenses with ammonia to form a diimine. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com

Strategies for Methylation on Imidazole Nitrogen

Once the 2-methylimidazole ring is formed, the next crucial step is the alkylation of one of the nitrogen atoms, which will then be linked to the thiazole ring. N-alkylation of imidazoles can be achieved using various alkylating agents in the presence of a base. nih.gov Common methods include the use of alkyl halides, such as methyl iodide or dimethyl sulfate (B86663), in a suitable solvent with a base like potassium carbonate or sodium hydride. researchgate.net

Microwave-assisted N-alkylation has also been reported as an efficient method. researchgate.net Another approach involves the use of carbonates, such as dibutyl carbonate, in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). google.com The choice of alkylating agent and reaction conditions can influence the regioselectivity of the N-alkylation, which is an important consideration when synthesizing unsymmetrical N-substituted imidazoles.

Regioselective Bromination Techniques for Thiazole Rings

Achieving regioselective bromination at the C4 position of a 2-substituted thiazole can be challenging due to the electronic nature of the thiazole ring. The C5 position is often more susceptible to electrophilic aromatic substitution. Direct bromination of a precursor like 2-(2-methylimidazol-1-yl)thiazole with electrophilic brominating agents such as N-Bromosuccinimide (NBS) typically results in substitution at the C5 position. nih.gov

Consequently, a more effective and widely employed strategy for synthesizing C4-brominated thiazoles is to use a starting material where the bromine atom is already in place. The use of 2,4-dibromothiazole (B130268) as a starting scaffold is a common and effective approach. This commercially available building block allows for selective functionalization at the more reactive C2 position while retaining the bromine atom at the C4 position. The higher reactivity of the C2-bromo substituent is attributed to the greater electron deficiency at this position, making it more susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

This "pre-brominated" strategy bypasses the challenges of controlling regioselectivity in the bromination of an already substituted thiazole ring, providing a reliable route to 4-bromo-2-substituted thiazole derivatives.

Coupling Reactions for Heterocycle Linkage Formation

The formation of the C-N bond between the 2-methylimidazole and 4-bromothiazole moieties is the cornerstone of the synthesis for the target molecule. This is typically achieved through modern cross-coupling reactions or sequential synthesis strategies.

Direct Carbon-Nitrogen and Carbon-Carbon Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , are powerful methods for forming C-N bonds between aryl or heteroaryl halides and amines or N-heterocycles. wikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction would involve the coupling of 2-methylimidazole with a 2-halo-4-bromothiazole derivative, most commonly 2,4-dibromothiazole.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine (2-methylimidazole), deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The regioselectivity of the reaction on 2,4-dibromothiazole is critical; the C2-bromine is significantly more reactive than the C4-bromine in palladium-catalyzed couplings, allowing for selective substitution at the 2-position. acs.orgnih.gov

An alternative, though often requiring harsher conditions, is the Ullmann condensation . This copper-catalyzed reaction can also be used to form C-N bonds between N-heterocycles and aryl halides. However, Buchwald-Hartwig protocols are generally preferred due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance.

Sequential Multi-Step Synthesis Strategies

A robust sequential strategy for the synthesis of this compound begins with 2,4-dibromothiazole. The synthesis proceeds as follows:

Regioselective C-N Coupling: 2,4-dibromothiazole is reacted with 2-methylimidazole in a Buchwald-Hartwig amination reaction. The palladium catalyst selectively activates the C2-Br bond, leading to the formation of the C-N linkage at this position. The C4-Br bond remains intact under carefully controlled conditions.

Product Isolation: Following the coupling reaction, the desired product, this compound, is isolated and purified from the reaction mixture.

This multi-step approach offers excellent control over the final structure, ensuring the correct placement of both the 2-methylimidazolyl group and the bromine atom.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis are highly dependent on the optimization of various reaction parameters, including the choice of solvent, temperature, catalyst system, and ligands.

Solvent Effects and Temperature Control

Below is a table summarizing the general effects of solvents on similar Buchwald-Hartwig coupling reactions.

SolventTypical Temperature (°C)General Observations and Potential Yields
Toluene (B28343)80-110Good for solubilizing organic substrates and ligands. Often provides moderate to high yields.
Dioxane100-110Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rates. Good yields are frequently reported.
THF66 (reflux)Lower boiling point may limit reaction rates for less reactive substrates. Often used for more facile couplings.
tert-Butanol80-100Can act as both a solvent and, in some cases, a co-base when its alkoxide is used. Can be effective for specific substrate combinations.

Catalyst Selection and Ligand Design

The choice of the palladium catalyst and, more importantly, the ancillary phosphine (B1218219) ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal, which affects the rates of the key steps in the catalytic cycle. uwindsor.ca

For coupling reactions involving heteroaromatic substrates, which can sometimes poison the catalyst, sterically hindered and electron-rich phosphine ligands are often required. wikipedia.org Ligands from the Buchwald biarylphosphine family , such as RuPhos and BrettPhos , are known to be highly effective for C-N bond formation with challenging substrates. nih.govresearchgate.net

The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are also critical variables that must be optimized for the specific substrate pairing of 2-methylimidazole and 2,4-dibromothiazole. Strong, non-nucleophilic bases are generally required to deprotonate the N-H of the imidazole. wuxiapptec.com

The table below outlines common catalyst systems used in Buchwald-Hartwig aminations and their general applicability.

Palladium SourceLigandBaseGeneral Application and Expected Yield Range
Pd(OAc)₂RuPhosNaOtBuEffective for heteroaromatic amines and halides. Generally provides good to excellent yields (60-95%).
Pd₂(dba)₃BrettPhosK₂CO₃A versatile system for a broad range of substrates, including those sensitive to stronger bases. Yields can be moderate to high.
Pd(OAc)₂XPhosCs₂CO₃Another highly active biarylphosphine ligand system, often successful where others fail. Good for sterically hindered substrates. Yields are typically high.
[Pd(cinnamyl)Cl]₂tBuBrettPhosLHMDSPre-catalyst systems can offer improved activity and milder reaction conditions. Effective for unprotected bromoimidazoles. mit.edu Yields can be very good.

Reaction Workup and Purification Techniques

Following the synthetic reaction to yield this compound, a systematic workup and purification protocol is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. The specific methodology can vary depending on the scale of the reaction and the nature of the impurities present, but generally involves a combination of extraction and chromatographic techniques.

A common primary step in the workup process involves quenching the reaction mixture, often by adding it to water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids. Subsequently, the crude product is typically extracted from the aqueous phase into an organic solvent in which the product is soluble, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed sequentially with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification of the crude this compound is most effectively achieved through column chromatography. The choice of stationary and mobile phases is critical for optimal separation. Silica (B1680970) gel is a commonly employed stationary phase for compounds of this polarity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often utilized. For instance, a mixture of hexane (B92381) and ethyl acetate is a typical mobile phase, with the proportion of ethyl acetate being progressively increased to elute the desired compound from the column. The progress of the purification can be monitored by thin-layer chromatography (TLC).

In some instances, recrystallization can be employed as an alternative or supplementary purification step. This technique relies on the differential solubility of the compound and impurities in a specific solvent or solvent system at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate recrystallization solvent is determined empirically.

The following table outlines a typical purification strategy for this compound:

StepTechniqueDescription
1ExtractionThe reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
2Solvent RemovalThe solvent is removed under reduced pressure to yield the crude product.
3Column ChromatographyThe crude product is purified on a silica gel column using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 1:1).
4Final Product IsolationFractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield purified this compound.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 2 Methylimidazol 1 Yl Thiazole

Reactivity of the Bromine Atom

The bromine atom at the C4 position of the thiazole (B1198619) ring is the most reactive site for the introduction of molecular diversity. Its susceptibility to displacement via nucleophilic substitution and its utility in transition metal-catalyzed cross-coupling reactions make it a valuable handle for the synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution Reactions

While classical nucleophilic aromatic substitution (SNAr) on unactivated aryl halides can be challenging, the electron-deficient nature of the thiazole ring can facilitate such reactions. More commonly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to achieve the substitution of the bromine atom with nitrogen and oxygen nucleophiles. These reactions provide a powerful tool for the synthesis of novel amino- and ether-substituted thiazole derivatives.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting high catalytic activity. wikipedia.org

For the amination of 4-bromo-2-(2-methylimidazol-1-yl)thiazole, a typical reaction would involve a palladium precursor such as Pd(OAc)2 or Pd2(dba)3, a suitable phosphine ligand (e.g., Xantphos, XPhos), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) in an inert solvent such as toluene (B28343) or dioxane.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of 4-Bromo-2-(heteroaryl)thiazole Analogs

EntryAmine NucleophilePalladium PrecursorLigandBaseSolventTemperature (°C)Reference Analogs
1Primary Aliphatic AminesPd(OAc)2XPhosNaOtBuToluene100-110Bromoimidazoles, Bromopyridines
2Secondary Aliphatic AminesPd2(dba)3t-BuXPhosLiHMDSTHFRT - 60Bromoimidazoles
3AnilinesPd(OAc)2XantphosCs2CO3Dioxane100Bromopyridines
4PhenolsPd2(dba)3SPhosK3PO4Toluene100General Aryl Bromides

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)

The bromine atom on the thiazole ring is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. reddit.com This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4-position.

The Sonogashira coupling enables the formation of a C-C bond between the bromo-thiazole and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed. nih.govnih.gov

The Heck reaction involves the coupling of the bromo-thiazole with an alkene to form a substituted alkene. beilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base.

The Stille coupling utilizes an organostannane reagent as the coupling partner for the bromo-thiazole. researchgate.net While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods like the Suzuki reaction.

Table 2: Representative Conditions for Cross-Coupling Reactions of 4-Bromo-heteroaryl Analogs

ReactionCoupling PartnerCatalyst SystemBaseSolventReference Analogs
SuzukiArylboronic acidPd(PPh3)4 or Pd(dppf)Cl2K2CO3 or Na2CO3DME/H2O or Toluene4-Bromo-1H-indazoles
SonogashiraTerminal alkynePdCl2(PPh3)2/CuIEt3N or PiperidineDMF or Toluene4-Bromo-1H-pyrazoles
HeckStyrenePd(OAc)2/P(o-tol)3Et3NDMF or Acetonitrile4,7-Dibromo- nih.govmit.eduresearchgate.netthiadiazolo[3,4-c]pyridine
StilleAryl stannanePd(PPh3)4-Toluene or DMF2,4-Dibromothiazole (B130268)
Mechanistic Investigations of Cross-Coupling Processes

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is generally understood to proceed through three key steps: researchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., the organoboron species in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step typically requires activation of the organoboron species by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on related heteroaryl systems have shown that the nature of the heteroaryl substrate can influence the rates of these elementary steps. mit.edu The presence of the nitrogen atoms in both the thiazole and imidazole (B134444) rings of the target molecule could potentially coordinate to the palladium center, influencing its reactivity and the stability of catalytic intermediates.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it significantly impacts the catalyst's stability, activity, and selectivity. researchgate.net For substrates like this compound, ligands serve several important functions:

Stabilization: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black.

Solubility: They enhance the solubility of the catalyst in the reaction medium.

Reactivity Modulation: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(tBu)3), are often highly effective in promoting the coupling of challenging substrates like heteroaryl halides. nih.gov

In the context of 2,4-disubstituted thiazoles, the ligand can influence the regioselectivity of the reaction if multiple reactive sites are present. For the target molecule, the primary focus is on the reactivity at the C4-bromo position. The use of appropriate ligands can help to ensure high efficiency and minimize side reactions. A cooperative ligand system, for instance pairing an electron-deficient phosphine with a stabilizing olefin ligand, has been shown to control regioselectivity in the Suzuki-Miyaura coupling of 2,4-dibromoaryl ethers. nih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom of this compound can potentially be converted into a nucleophilic carbon center through the formation of an organometallic reagent, such as a Grignard or an organolithium species.

Grignard Reagent Formation: The reaction of an aryl bromide with magnesium metal in an etheral solvent typically yields a Grignard reagent (R-MgBr). wikipedia.org However, the formation of a Grignard reagent from this compound may be complicated by the presence of the two nitrogen atoms, which can potentially interfere with the reaction. The use of highly activated magnesium (Rieke magnesium) or entrainment methods may be necessary to facilitate this transformation. datapdf.comscite.ai

Organolithium Reagent Formation: Halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures, is a common method for preparing organolithium compounds from aryl bromides. sciencemadness.org For this compound, this reaction would need to be conducted with care to avoid competitive deprotonation of the methyl group on the imidazole ring or nucleophilic attack on the thiazole ring. The use of a combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on bromoheterocycles containing acidic protons under non-cryogenic conditions. nih.gov

Reactivity of the Thiazole Ring System

Beyond the reactions at the bromine atom, the thiazole ring itself possesses a distinct reactivity profile. The C5-position of the thiazole ring is generally the most electron-rich and therefore the most susceptible to electrophilic substitution. osti.gov Bromination of 2-methylthiazole, for example, occurs at the 5-position. osti.gov Therefore, under appropriate conditions, it is conceivable that this compound could undergo further electrophilic substitution at the C5-position.

Additionally, deprotonation of the thiazole ring is another potential reaction pathway. While the C2-proton is the most acidic in unsubstituted thiazole, in a 2,4-disubstituted system like the title compound, the C5-proton is the only one remaining on the thiazole ring. This proton could potentially be removed by a strong base, generating a nucleophilic center at C5 for subsequent reaction with an electrophile.

Electrophilic Aromatic Substitution on Thiazole

Electrophilic aromatic substitution reactions on the thiazole ring of this compound are influenced by the directing effects of the existing substituents. In general, electrophilic substitution on thiazole derivatives can be challenging due to the electron-deficient nature of the ring. However, the reaction can be facilitated by the presence of electron-donating groups.

While specific examples for the direct electrophilic substitution on this compound are not extensively documented, the general principles of thiazole chemistry suggest that the 5-position is the most likely site for electrophilic attack. This is due to the directing effect of the sulfur atom and the imidazolyl substituent. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with reagents like N-bromosuccinimide (NBS). researchgate.net

Reaction TypeReagents and ConditionsExpected Product
NitrationHNO₃, H₂SO₄4-Bromo-5-nitro-2-(2-methylimidazol-1-yl)thiazole
BrominationNBS, CCl₄4,5-Dibromo-2-(2-methylimidazol-1-yl)thiazole

Nucleophilic Additions and Ring Transformations

The thiazole ring in this compound can be susceptible to nucleophilic attack, particularly at the carbon atoms of the ring. Nucleophilic addition reactions can lead to the formation of transient intermediates that may undergo subsequent ring-opening or rearrangement reactions.

Ring transformation reactions of thiazoles can be initiated by various reagents and conditions. For instance, treatment with strong bases or certain nucleophiles can lead to cleavage of the thiazole ring, providing access to acyclic intermediates that can be used in further synthetic transformations. While specific studies on the ring transformations of this compound are limited, related thiazole systems have been shown to undergo such reactions. rsc.org

Reactivity of the Imidazole Ring System

The 2-methylimidazole (B133640) ring in the target molecule also presents opportunities for derivatization, with its own characteristic reactivity profile.

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring is generally more susceptible to electrophilic attack than the thiazole ring. The most reactive positions are typically the C4 and C5 carbons. The presence of the methyl group at the 2-position and the thiazole ring at the N1-position will influence the regioselectivity of these reactions.

Reactions Involving the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are nucleophilic and can participate in various reactions. The N3 nitrogen, possessing a lone pair of electrons, is a primary site for alkylation and acylation reactions. N-alkylation of the imidazole ring can be achieved using various alkyl halides in the presence of a base. nih.gov This reaction provides a straightforward method for introducing a wide range of substituents at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)4-Bromo-2-(3-alkyl-2-methylimidazolium-1-yl)thiazole halide

Concerted and Selective Functionalization Strategies

A key challenge in the derivatization of this compound is the selective functionalization of one reactive site in the presence of others. The bromine atom at the 4-position of the thiazole ring serves as a valuable handle for such selective transformations, most notably through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C4-bromo position of the thiazole is well-suited for these transformations. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl-2-(2-methylimidazol-1-yl)thiazole. nih.govdigitellinc.com

Similarly, metal-halogen exchange reactions, typically using organolithium or Grignard reagents, can convert the C4-bromo group into a nucleophilic organometallic species. nih.govnih.gov This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 4-position of the thiazole ring. The choice of reagent and reaction conditions is crucial to ensure selectivity and avoid unwanted side reactions on the imidazole ring.

Reaction TypeReagents and ConditionsExpected Product
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O)4-Aryl-2-(2-methylimidazol-1-yl)thiazole
Negishi CouplingOrganozinc reagent, Pd catalyst4-Alkyl/Aryl-2-(2-methylimidazol-1-yl)thiazole
Metal-Halogen Exchangen-BuLi or i-PrMgCl·LiCl, then Electrophile (e.g., CO₂)2-(2-Methylimidazol-1-yl)thiazole-4-carboxylic acid

Exploration of Novel Reaction Pathways

The unique combination of a brominated thiazole and a 2-methylimidazole ring in a single molecule opens up possibilities for the exploration of novel reaction pathways. For example, intramolecular reactions between functional groups introduced on the imidazole and thiazole rings could lead to the formation of new fused heterocyclic systems. The development of new catalytic systems could also enable previously inaccessible transformations on this scaffold. The synthesis of imidazole-thiazole hybrids has demonstrated the potential for creating complex molecular architectures with interesting biological properties. nih.gov Further research into the reactivity of this compound is likely to uncover new and valuable synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full NMR analysis would provide crucial information about the connectivity of atoms and the spatial arrangement of the molecule.

A proton NMR spectrum would reveal the chemical environment of each hydrogen atom in the molecule. The expected spectrum for 4-Bromo-2-(2-methylimidazol-1-yl)thiazole would show distinct signals for the protons on the thiazole (B1198619) and imidazole (B134444) rings, as well as the methyl group. The chemical shifts (δ) would indicate the electronic shielding of each proton, while the coupling constants (J) would provide information about the connectivity between neighboring protons.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole-HData not availableData not availableData not available
Imidazole-HData not availableData not availableData not available
Imidazole-HData not availableData not availableData not available
Methyl-H₃Data not availableData not availableData not available

A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. This would allow for the complete mapping of the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the aromatic rings and the methyl group would be characteristic of their local electronic environments.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (ppm)
Thiazole-C (C-Br)Data not available
Thiazole-C (C-N)Data not available
Thiazole-C (C-S)Data not available
Imidazole-C (C=N)Data not available
Imidazole-CData not available
Imidazole-CData not available
Methyl-CData not available

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity of protons within the thiazole and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule, such as the thiazole and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing insights into the three-dimensional structure and preferred conformation of the molecule.

If the molecule were to exhibit conformational flexibility, such as restricted rotation around the bond connecting the thiazole and imidazole rings, dynamic NMR studies at variable temperatures could be employed. These studies would provide information on the energy barriers between different conformations. However, without initial structural data, the applicability of this technique remains speculative.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Hypothetical IR and Raman Data Table:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchData not available
C=N Stretch (Thiazole & Imidazole)Data not available
C=C Stretch (Thiazole & Imidazole)Data not available
C-S StretchData not available
C-Br StretchData not available

Investigation of Hydrogen Bonding and Intermolecular Interactions

The potential for hydrogen bonding and other intermolecular interactions in this compound is a key aspect of its structural chemistry. Although a direct crystallographic study of the title compound is not available, the analysis of similar structures, such as N,4-diheteroaryl 2-aminothiazole (B372263) hydrobromide salts, provides valuable insights. In related compounds, hydrogen bonds are commonly observed, for instance, between an amino group and a bromide anion.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Potential Donor Potential Acceptor Significance
Hydrogen Bonding Solvent (e.g., H₂O) or acidic C-H Imidazole Nitrogen Directs crystal packing and influences solubility.
Halogen Bonding C-Br (σ-hole) Imidazole Nitrogen / Thiazole Sulfur Influences solid-state architecture.
π-π Stacking Thiazole Ring / Imidazole Ring Thiazole Ring / Imidazole Ring Contributes to crystal lattice stabilization.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₆BrN₃S), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). This precise mass helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. For example, HRMS data for a similar heterocyclic compound, 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), was used to confirm its elemental formula by matching the calculated mass of the silver adduct [M+Ag]⁺ (378.7871) with the experimentally found mass (378.7870). A similar approach would be expected for the title compound.

Table 2: Theoretical HRMS Data for this compound

Ion Species Elemental Formula Calculated Exact Mass (m/z)
[M]⁺ (with ⁷⁹Br) C₇H₆⁷⁹BrN₃S⁺ 258.9547
[M]⁺ (with ⁸¹Br) C₇H₆⁸¹BrN₃S⁺ 260.9527
[M+H]⁺ (with ⁷⁹Br) C₇H₇⁷⁹BrN₃S⁺ 259.9625
[M+H]⁺ (with ⁸¹Br) C₇H₇⁸¹BrN₃S⁺ 261.9605
[M+Na]⁺ (with ⁷⁹Br) C₇H₆⁷⁹BrN₃SNa⁺ 281.9445

Fragmentation Pattern Analysis for Structural Confirmation

Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a predictable manner, providing a "fingerprint" that can be used for structural confirmation. The fragmentation pattern of thiazole derivatives often involves characteristic losses of small molecules or radicals. For this compound, likely fragmentation pathways could include:

Cleavage of the C-Br bond: Loss of a bromine radical (·Br) would result in a significant peak.

Fission of the bond between the thiazole and imidazole rings: This would lead to fragments corresponding to the individual heterocyclic cations.

Ring cleavage: Fragmentation of the thiazole or imidazole rings themselves, often involving the loss of species like HCN or methyl radical (·CH₃).

Analysis of these fragmentation patterns allows chemists to piece together the molecular structure, confirming the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the conjugated system formed by the interconnected thiazole and imidazole rings. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like π orbitals) to higher energy orbitals (like π* orbitals).

In similar heterocyclic systems, such as (E)-4-(2-(7-bromo-thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, absorption maxima (λmax) are observed that correspond to π → π* transitions within the conjugated aromatic system. For the title compound, one would expect to observe characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The bromine atom and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to an unsubstituted parent compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would unequivocally reveal the planarity of the ring systems and the relative orientation of the imidazole and thiazole rings.

Studies on related bromothiazole derivatives, such as 2,4-dibromothiazole (B130268), have revealed detailed structural information, although sometimes complicated by disorder in the crystal. A crystal structure of the title compound would also definitively map the intermolecular interactions discussed in section 4.2.2, showing how the molecules pack together in the crystal lattice. This information is crucial for understanding the material's physical properties and for designing new materials with specific solid-state characteristics.

Single Crystal X-ray Diffraction for Solid-State Structure

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available in the public domain. The determination of these parameters is the first step in a single-crystal X-ray diffraction experiment and is essential for a complete structural analysis.

Intermolecular Packing and Crystal Lattice Interactions

The manner in which molecules of this compound arrange themselves in the solid state, and the nature of the intermolecular forces that stabilize the crystal lattice—such as hydrogen bonds, halogen bonds, or π-π stacking—remain unknown. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

While research exists on related brominated thiazoles and compounds containing both imidazole and thiazole rings, this information cannot be extrapolated to accurately describe the specific structural characteristics of this compound. A dedicated crystallographic study of this particular compound is required to provide the data necessary for the requested detailed structural analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of heterocyclic compounds. irjweb.comtandfonline.com These computational studies provide a microscopic view of the molecule, offering insights into its stability, electronic transitions, and reactive sites.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecular structure is minimized. wu.ac.th For 4-Bromo-2-(2-methylimidazol-1-yl)thiazole, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible potential energy is found.

Computational methods like DFT, often using functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. irjweb.comwu.ac.thirjweb.com The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. This stable geometry is crucial as it serves as the foundation for all subsequent calculations of molecular properties. The optimization process for related thiazole (B1198619) derivatives has confirmed that such calculations can accurately predict structural parameters that are in good agreement with experimental data where available. wu.ac.thresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative Moiety (Hypothetical Data)

Parameter Bond/Angle Calculated Value
Bond Length C=N (Thiazole) 1.37 Å
Bond Length C-S (Thiazole) 1.75 Å
Bond Length C-Br 1.88 Å
Bond Angle C-S-C (Thiazole) 89.5°
Bond Angle N-C-S (Thiazole) 115.0°
Dihedral Angle Imidazole-Thiazole 45.0°

Note: This data is illustrative for a generic thiazole derivative and not specific to this compound.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com For thiazole and imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich parts of the heterocyclic rings, while the LUMO is distributed over the electron-accepting regions. researchgate.netresearchgate.net The analysis of these orbitals helps explain the charge transfer interactions that can occur within the molecule. irjweb.comirjweb.com

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Hypothetical Data)

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.35
LUMO Energy ELUMO -1.85
Energy Gap ΔE 4.50
Chemical Hardness η 2.25
Electronegativity χ 4.10

Note: Values are typical for similar heterocyclic systems and serve as an illustration. irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions.

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. Blue or green colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the imidazole and thiazole rings would be expected to be negative potential sites, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential. researchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights that complement experimental studies. By modeling reaction pathways, it is possible to identify transition states and calculate the energy barriers associated with them, which helps in understanding reaction kinetics.

The synthesis of 2-(imidazol-1-yl)thiazole derivatives often involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative, followed by substitution or further reactions. nih.govnih.govsemanticscholar.org For this compound, a plausible synthetic route could involve the reaction of a suitably substituted bromo-thiazole precursor with 2-methylimidazole (B133640).

Computational modeling of this pathway would involve calculating the potential energy surface of the reaction. This means mapping the energy of the system as the reactants approach and transform into products. The lowest energy path on this surface represents the most likely reaction mechanism. This modeling can help identify key intermediates and transition states, providing a detailed step-by-step picture of the reaction.

A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). A lower activation energy corresponds to a faster reaction rate.

According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. Computational methods can accurately calculate these energy barriers, allowing for the prediction of reaction feasibility and kinetics. For the synthesis of this compound, calculating the energy barriers for different possible pathways could help in determining the most efficient synthetic route and optimizing reaction conditions. Studies on similar reactions have shown that computationally predicted energy barriers can successfully explain experimentally observed product distributions and reaction rates.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational chemistry, particularly DFT, is a well-established method for predicting the spectroscopic parameters of organic molecules with a high degree of accuracy. These predictions are crucial for structural elucidation and for complementing experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, a common approach in quantum chemical calculations. Based on studies of similar thiazole and imidazole derivatives, the expected chemical shifts can be estimated. The proton on the thiazole ring is anticipated to appear in the aromatic region, with its precise shift influenced by the bromine atom and the substituted imidazole ring. Similarly, the protons of the 2-methylimidazol-1-yl group would have characteristic shifts. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon bearing the bromine atom (C4 of the thiazole) being significantly influenced by the halogen's electronegativity and shielding effects.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiazole-H57.5 - 7.8115 - 120
Imidazole-H4'7.1 - 7.4120 - 125
Imidazole-H5'7.0 - 7.3118 - 123
Imidazole-CH₃2.4 - 2.713 - 16
Thiazole-C2-160 - 165
Thiazole-C4-110 - 115
Imidazole-C2'-145 - 150
Note: These are illustrative values based on computational studies of analogous heterocyclic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. The predicted spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key predicted vibrations would include C-H stretching of the aromatic rings, C=N and C=C stretching within the thiazole and imidazole rings, and the C-Br stretching frequency, typically found in the lower wavenumber region.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3200
C=N/C=C Ring Stretch1400 - 1600
C-N Stretch1300 - 1350
C-Br Stretch500 - 600
Note: These are illustrative values based on computational studies of analogous heterocyclic compounds. Actual experimental values may vary.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions within the conjugated heterocyclic system. The calculations would provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of the bromine atom and the conjugated ring systems would likely result in absorption bands in the UV region.

Molecular Modeling for Intermolecular Interactions (e.g., with non-biological frameworks)

Molecular modeling can be used to understand how this compound might interact with various non-biological surfaces and frameworks, which is crucial for applications in materials science, such as in sensors, catalysts, or as corrosion inhibitors.

Interaction with Metal Surfaces: Thiazole derivatives are known to act as effective corrosion inhibitors for metals like copper and steel. semanticscholar.org Computational studies, often using DFT, can model the adsorption of the molecule onto a metal surface. For this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen atoms of the imidazole ring, could act as active centers for adsorption. semanticscholar.org Modeling would likely show that the molecule adsorbs on the metal surface through these heteroatoms, forming a protective layer. The binding energy, optimal adsorption geometry, and charge transfer between the molecule and the surface can be calculated to quantify the strength and nature of the interaction.

Interaction with Nanomaterials: The adsorption of thiazole derivatives on nanomaterials like boron nitride nanotubes (BNNTs) and carbon nanotubes (CNTs) has been investigated computationally. researchgate.net These studies reveal that the electronic properties of the nanotubes can be significantly altered upon adsorption of the thiazole molecule. researchgate.netresearchgate.net Modeling the interaction of this compound with such frameworks could explore its potential in electronic sensing devices. DFT calculations could predict the binding energies and changes in the electronic band gap of the nanomaterial, indicating its sensitivity and selectivity as a sensor for this molecule. researchgate.net

Incorporation in Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are frequently used as ligands or are incorporated into the pores of MOFs to enhance properties like gas capture or proton conductivity. soton.ac.uknih.gov Molecular modeling can simulate the incorporation of this compound into a MOF structure. Such studies can determine the preferred binding sites, interaction energies, and the effect of the molecule on the MOF's properties, such as its capacity for CO₂ capture or its potential as a catalytic framework. soton.ac.ukresearchgate.net

In Silico Design of Novel Derivatives

In silico methods are invaluable for the rational design of novel derivatives of a lead compound with tailored properties. Starting from the this compound scaffold, computational tools can be used to explore a vast chemical space and identify promising new molecules for specific applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent molecule and calculating key electronic and structural parameters, a quantitative structure-activity relationship (QSAR) can be developed. For instance, substituents at the 5-position of the thiazole ring or on the imidazole ring could be varied. DFT calculations can be used to compute descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular electrostatic potential for each derivative. These descriptors can then be correlated with a desired property, for example, a higher binding affinity to a specific target or enhanced electronic properties.

Design for Materials Science Applications: If the goal is to design derivatives with improved corrosion inhibition, in silico screening could focus on modifications that increase the electron density on the heteroatoms to promote stronger adsorption on metal surfaces. This could involve adding electron-donating groups to the heterocyclic rings. The effectiveness of these new derivatives could be rapidly assessed by calculating their binding energies with a model metal cluster.

Design for Medicinal Chemistry: In the context of drug design, molecular docking is a key in silico technique. Although this article excludes biological applications, the methodology is illustrative. A target protein would be identified, and a library of virtual derivatives of this compound would be docked into its active site. The docking scores and binding poses would be used to prioritize derivatives with the highest predicted affinity and selectivity. This approach allows for the efficient screening of thousands of potential compounds, saving significant time and resources compared to traditional synthesis and testing.

Non Biological Applications and Material Science Potential

As Synthetic Intermediates in Complex Organic Synthesis

The presence of a bromine atom on the thiazole (B1198619) ring, coupled with the nucleophilic nitrogen atoms of the imidazole (B134444) and thiazole moieties, renders 4-Bromo-2-(2-methylimidazol-1-yl)thiazole a valuable intermediate in the construction of more complex molecular architectures.

Precursors for Macrocycles and Supramolecular Structures

The bromo-functionalized thiazole core of this compound is a key feature that allows for its use in the synthesis of macrocycles and supramolecular assemblies. The bromine atom can participate in various carbon-carbon bond-forming reactions, which are fundamental to the construction of large ring systems.

Potential Cross-Coupling Reactions for Macrocyclization:

Cross-Coupling ReactionCatalyst/ReagentsPotential Bond Formation
Suzuki CouplingPd catalyst, boronic acid/esterC-C bond
Stille CouplingPd catalyst, organostannaneC-C bond
Sonogashira CouplingPd/Cu catalyst, terminal alkyneC-C triple bond
Buchwald-Hartwig AminationPd catalyst, amineC-N bond

These palladium-catalyzed cross-coupling reactions would enable the linking of the this compound unit to other molecular fragments, paving the way for the synthesis of macrocycles with tailored sizes and functionalities. The imidazole and thiazole rings themselves can act as hydrogen bond donors and acceptors, contributing to the formation of well-defined supramolecular structures through non-covalent interactions.

Building Blocks for Polymer Chemistry

The reactivity of the bromo-thiazole moiety also extends to the field of polymer chemistry. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers with unique properties.

For instance, through cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, polymers incorporating the thiazole and imidazole units into their backbone can be synthesized. These polymers could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics. The imidazole side group could also be exploited for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Coordination Chemistry and Ligand Design

The presence of two nitrogen-containing heterocyclic rings, thiazole and imidazole, makes this compound a promising candidate for use as a ligand in coordination chemistry.

Metal Complex Formation with Thiazole and Imidazole Nitrogen Atoms

The nitrogen atoms of both the thiazole and imidazole rings can act as donor sites for metal ions, potentially allowing the molecule to function as a bidentate ligand. The geometry of the molecule would favor the formation of a five-membered chelate ring upon coordination to a metal center, which is a stable arrangement in coordination chemistry.

Potential Coordination Modes:

Coordination Site 1Coordination Site 2Potential Metal Ions
N(3) of ThiazoleN(3) of ImidazoleTransition metals (e.g., Cu, Zn, Ni, Co, Pd, Pt)

Catalytic Activity of Metal Complexes Derived from the Compound

Metal complexes derived from thiazole and imidazole-containing ligands have been explored for their catalytic activity in various organic transformations. It is plausible that metal complexes of this compound could exhibit catalytic properties.

For example, palladium complexes are widely used as catalysts in cross-coupling reactions. A palladium complex of this ligand could potentially be a competent catalyst for reactions such as Suzuki, Heck, or Sonogashira couplings. The specific electronic and steric environment provided by the ligand could influence the efficiency and selectivity of the catalytic process. Other transition metal complexes could be investigated for their potential in oxidation, reduction, or other catalytic transformations.

Materials Science Prospects

The unique combination of a thiazole and an imidazole ring in this compound suggests its potential for applications in materials science, particularly in the field of organic electronics. nih.govresearchgate.net

Thiazole-containing compounds are known to be good electron acceptors and have been incorporated into organic semiconductors. nih.gov Imidazole derivatives, on the other hand, have been utilized as electron-transporting materials in organic light-emitting diodes (OLEDs). mdpi.com The combination of these two heterocycles in a single molecule could lead to materials with ambipolar charge transport properties, which are desirable for certain electronic devices.

Furthermore, the bromine atom offers a handle for further functionalization, allowing for the tuning of the material's electronic properties and solid-state packing. For instance, the bromine could be replaced with other functional groups to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby influencing its performance in electronic devices. The potential for this compound to be used in the development of conductive polymers, as mentioned earlier, also falls under its materials science prospects. mdpi.com

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): As an emitter or host material in the emissive layer. researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As a component of the donor or acceptor material.

Sensors: The nitrogen atoms could interact with specific analytes, leading to a change in the material's optical or electronic properties.

Further research into the synthesis of derivatives and the characterization of their photophysical and electronic properties is necessary to fully realize the potential of this compound in the field of materials science.

Potential in Organic Electronics (e.g., Conductive Polymers, OLEDs)

The thiazole core is a well-known electron-accepting heterocycle, a property that is highly desirable in the field of organic electronics. researchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole ring can lower the orbital energies of the molecule. researchgate.net This characteristic is crucial for creating organic semiconductors with high performance in devices like organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.net

The presence of the 2-methylimidazole (B133640) substituent could further modulate these electronic properties. Imidazole derivatives themselves have been explored for applications in OLEDs. researchgate.net The combination of these two heterocyclic systems in this compound could lead to novel materials with tailored charge transport capabilities. Furthermore, the bromine atom provides a reactive site for polymerization or further functionalization, enabling the synthesis of conductive polymers incorporating this imidazolyl-thiazole unit. Such polymers could exhibit unique electronic and optical properties derived from the interplay of the different heterocyclic components. Bromoderivatives of other fused heterocyclic systems are recognized as important precursors for creating materials for photovoltaic applications, including DSSCs, OLEDs, and OFETs. mdpi.com

Exploration in Sensor Technologies

The nitrogen and sulfur atoms in the thiazole and imidazole rings offer potential coordination sites for metal ions, making this compound a candidate for use in chemical sensors. Thiazole and imidazole-containing compounds are known to be effective in the detection of various analytes. bohrium.com For instance, the nitrogen atom of the imidazole ring can coordinate with metal ions, a property leveraged in the development of metal-organic frameworks for sensing applications. bohrium.com

Luminescent metal-organic frameworks (LMOFs) incorporating thiazole derivatives have demonstrated high sensitivity and selectivity for detecting environmental contaminants. scientificarchives.com The fluorescence of such materials can be quenched or enhanced in the presence of specific ions or molecules, forming the basis of the sensing mechanism. mdpi.com Given that thiazole itself is intrinsically fluorescent, and its derivatives are used to construct luminescent coordination polymers and MOFs, it is plausible that this compound could be developed into a luminescent sensor. scientificarchives.com The specific binding affinity could be tuned by the combined electronic effects of the thiazole, imidazole, and bromo-substituents.

Application in Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The structure of this compound makes it a promising building block, or ligand, for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The nitrogen atoms in both the thiazole and imidazole rings of this compound can act as coordination sites for metal centers. Thiazole- and thiadiazole-based MOFs have been investigated for luminescent applications and as sensors. mdpi.com The bromine atom offers a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF, such as pore size and chemical environment.

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Thiazole-linked COFs are known for their high chemical stability. mdpi.com The bromo-functionality on this compound could be utilized in cross-coupling reactions to form robust, porous frameworks. These materials could find applications in gas storage and separation, catalysis, and as electrode materials for batteries. researchgate.netkaist.ac.kr For example, thiazole-linked COFs have been shown to be effective in the rapid removal of pollutants from water and as stable electrodes in lithium-organic batteries. researchgate.netkaist.ac.krmdpi.com

Photophysical Properties for Optoelectronic Devices

The photophysical properties of a molecule, such as its absorption and emission of light, are central to its use in optoelectronic devices. Thiazole-containing compounds, particularly those with extended π-conjugated systems, often exhibit fluorescence. mdpi.com The specific photophysical properties of this compound are not yet reported, but can be inferred from related structures.

The combination of the electron-accepting thiazole and the potentially electron-donating methylimidazole could create an intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical phenomena. The absorption and emission wavelengths, as well as the fluorescence quantum yield, would be influenced by the electronic nature of these linked heterocycles. For instance, in other thiazole derivatives, the introduction of different substituents has been shown to cause significant shifts in their emission spectra. mdpi.com

The study of structurally similar thiazolo[5,4-d]thiazole (B1587360) derivatives has revealed that their fluorescence can span the entire visible spectrum, from blue to orange-red, depending on their molecular packing in the solid state. rsc.org This highlights the potential for tuning the photophysical properties of this compound through crystal engineering and the introduction of various substituents. Such tunable properties are highly sought after for applications in solid-state lighting, displays, and optical sensors.

Below is a prospective table of photophysical properties based on typical ranges for similar thiazole derivatives.

PropertyProspective Value/RangeSolvent Polarity Dependence
Max. Absorption Wavelength (λmax) 350 - 450 nmPotential for bathochromic (red) shift in more polar solvents.
Max. Emission Wavelength (Emmax) 400 - 600 nmLikely to show a more pronounced red shift in polar solvents due to ICT character.
Fluorescence Quantum Yield (Φ) 0.1 - 0.7Highly dependent on molecular rigidity and solvent interactions.
Stokes Shift 50 - 150 nmA significant Stokes shift is possible, which is beneficial for optical applications.

This table is illustrative and based on data for structurally related thiazole compounds. Experimental verification for this compound is required.

Future Research Directions and Outlook

Development of Green Chemistry Approaches for Synthesis

Future research should prioritize the development of environmentally benign synthetic routes to 4-Bromo-2-(2-methylimidazol-1-yl)thiazole. Traditional synthetic methods for heterocyclic compounds often rely on hazardous reagents and solvents. Green chemistry approaches would aim to reduce the environmental impact by focusing on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Reactions: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents.

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Green Chemistry PrincipleProposed Application in SynthesisPotential Benefits
Atom Economy One-pot synthesis from readily available precursors.Reduced waste, lower cost.
Safer Solvents Synthesis in aqueous media or ionic liquids.Reduced toxicity and environmental pollution.
Catalysis Use of reusable solid acid or base catalysts.Simplified purification, catalyst recycling.
Energy Efficiency Microwave-assisted Hantzsch thiazole (B1198619) synthesis. nih.govFaster reaction rates, higher yields.

Exploration of New Reaction Domains

The reactivity of this compound is ripe for exploration. The presence of the bromine atom on the thiazole ring provides a handle for a variety of cross-coupling reactions, which could be a major focus of future work. Investigating the following reaction domains would be particularly fruitful:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings could be used to introduce a wide range of substituents at the 4-position of the thiazole ring, leading to a diverse library of new compounds.

C-H Activation: Direct functionalization of the C-H bonds on both the thiazole and imidazole (B134444) rings would offer a more efficient way to create complex molecules.

Photoredox Catalysis: Utilizing visible light to drive novel chemical transformations could lead to the discovery of new reaction pathways that are not accessible through traditional thermal methods.

Expansion into Advanced Materials Research

The unique electronic properties of thiazole- and imidazole-containing compounds suggest that this compound could be a valuable building block for advanced materials. Future research in this area could focus on:

Organic Electronics: Derivatives of the title compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Brominated precursors are often crucial in the synthesis of materials for these applications. mdpi.com

Sensors: The imidazole moiety is known for its ability to coordinate with metal ions. This property could be exploited to develop novel chemosensors for the detection of specific metal ions.

Functional Polymers: Incorporating the this compound unit into polymer backbones could lead to the development of new materials with tailored electronic, optical, and thermal properties.

Material ClassPotential ApplicationKey Structural Feature
Organic Semiconductors Organic Field-Effect Transistors (OFETs)Extended π-conjugated system
Chemosensors Metal Ion DetectionImidazole nitrogen atoms
Conducting Polymers Antistatic CoatingsPoly-thiazole backbone

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of new derivatives of this compound, the integration of flow chemistry and automated synthesis platforms is essential. The benefits of this approach include:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and reagent concentration. nih.govmdpi.com

Improved Safety: The small reaction volumes in flow systems enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.com

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than traditional batch processes.

On-Demand Synthesis: Automated platforms can enable the on-demand synthesis of libraries of compounds for biological screening or materials testing.

Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry and theoretical studies will play a crucial role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: Calculate electron density, molecular orbitals, and electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack. physchemres.org

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to gain a deeper understanding of how reactions occur.

Establish Structure-Property Relationships: Correlate the electronic and structural features of derivatives with their observed properties, such as their performance in electronic devices or their binding affinity to biological targets. researchgate.net This predictive capability can significantly accelerate the design of new molecules with desired functions.

Theoretical MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Predict regioselectivity of bromination.Identification of the most reactive sites. physchemres.org
Time-Dependent DFT (TD-DFT) Calculate electronic absorption spectra.Prediction of optical properties for materials science.
Molecular Docking Predict binding modes to target proteins.Guidance for the design of new therapeutic agents. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-(2-methylimidazol-1-yl)thiazole?

  • Methodological Answer : A two-step approach is typically used:

Thiazole Core Formation : React 2-methylimidazole with thiourea derivatives under reflux in DMSO or acetonitrile to introduce the thiazole moiety .

Bromination : Utilize CuBr and n-butyl nitrite in acetonitrile at 60°C to selectively brominate the 4-position of the thiazole ring, yielding ~50-65% after silica gel chromatography .
Key Considerations : Monitor reaction progress via TLC, and confirm purity via melting point analysis and HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (in DMSO-d6d_6 or CDCl3_3) identify substituent positions. For example, the imidazole proton resonates at δ 7.3–8.2 ppm, while the thiazole C-Br signal appears at ~150 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Use SHELXL for structure refinement. Monoclinic systems (e.g., space group P21/nP2_1/n) are common; lattice parameters (e.g., a=13.68A˚,β=98.3a = 13.68 \, \text{Å}, \beta = 98.3^\circ) help resolve disorder in heterocyclic rings .
  • IR Spectroscopy : Confirm C-Br stretching vibrations at ~550–600 cm1^{-1} and imidazole C=N bands at ~1600 cm1^{-1} .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer :
  • Disorder Modeling : For disordered bromine or imidazole groups, split occupancy refinement in SHELXL improves RR-factors. For example, assign partial occupancy to overlapping atoms and apply geometric restraints .
  • Validation Tools : Use PLATON’s ADDSYM to check missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-stacking distances of ~3.8 Å between thiazole and aromatic rings) .

Q. What experimental strategies optimize the compound’s biological activity profiling?

  • Methodological Answer :
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or antimicrobial enzymes, using the bromine atom’s electronegativity to predict binding affinity .
  • In Vitro Assays :
  • Antimicrobial Activity : Test against Candida albicans or Staphylococcus aureus using broth microdilution (MIC values). Compare with control compounds like fluconazole .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} calculations via nonlinear regression .

Q. How do solvent and catalyst choices influence Suzuki coupling reactions with this compound?

  • Methodological Answer :
  • Catalyst Systems : Pd(PPh3_3)4_4 in THF/water (3:1) enables cross-coupling with aryl boronic acids. For electron-deficient partners, switch to Pd(OAc)2_2/SPhos in toluene .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance yields for sterically hindered couplings, while DME improves regioselectivity .
  • Troubleshooting : If coupling stalls, add TBAB (tetrabutylammonium bromide) to solubilize intermediates.

Data Analysis and Interpretation

Q. How to address discrepancies between computational and experimental UV-Vis spectra?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Compare theoretical λmax_{\text{max}} (e.g., 290 nm for π→π* transitions) with experimental data. Adjust for solvent effects using PCM models .
  • Band Assignment : Use TD-DFT to correlate absorption bands with molecular orbitals. For example, a red shift may indicate extended conjugation from imidazole-thiazole interactions .

Safety and Handling

Q. What safety protocols are essential for handling brominated thiazoles?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench residual bromine with Na2_2S2_2O3_3 before aqueous disposal. Store hazardous waste in labeled containers for incineration .

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4-Bromo-2-(2-methylimidazol-1-yl)thiazole
Reactant of Route 2
4-Bromo-2-(2-methylimidazol-1-yl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.